molecular formula C24H30O4S2 B14632288 1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) CAS No. 56163-40-7

1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene)

Cat. No.: B14632288
CAS No.: 56163-40-7
M. Wt: 446.6 g/mol
InChI Key: GTZUMOMDRBQDNE-UHFFFAOYSA-N
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Description

1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) is a complex organic compound characterized by its unique structure, which includes a but-2-yne-1,4-diyldisulfonyl group linked to two 4-tert-butylbenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) typically involves the reaction of but-2-yne-1,4-diol with sulfonyl chloride derivatives in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) involves its interaction with molecular targets through its functional groups. The sulfonyl groups can form strong interactions with nucleophiles, while the aromatic rings can participate in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
  • 1,1’-(But-2-yne-1,4-diyldisulfanediyl)bis(2-methylbenzene)
  • 2-Butyne-1,4-diol

Uniqueness

1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) is unique due to the presence of tert-butyl groups on the aromatic rings, which can enhance its stability and influence its reactivity. Additionally, the but-2-yne-1,4-diyldisulfonyl group provides a versatile functional group for further chemical modifications.

Properties

CAS No.

56163-40-7

Molecular Formula

C24H30O4S2

Molecular Weight

446.6 g/mol

IUPAC Name

1-tert-butyl-4-[4-(4-tert-butylphenyl)sulfonylbut-2-ynylsulfonyl]benzene

InChI

InChI=1S/C24H30O4S2/c1-23(2,3)19-9-13-21(14-10-19)29(25,26)17-7-8-18-30(27,28)22-15-11-20(12-16-22)24(4,5)6/h9-16H,17-18H2,1-6H3

InChI Key

GTZUMOMDRBQDNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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